molecular formula C17H11Cl2N5S B2358843 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-84-2

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2358843
CAS No.: 338403-84-2
M. Wt: 388.27
InChI Key: OZENDWMZLXJQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with a thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with a pyridinyl-substituted triazolopyrimidine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines and alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to similar compounds, 2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of functional groups and structural features.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZENDWMZLXJQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.